4-sulfopyridine-2-carboxylic Acid
Description
Overview of Pyridine (B92270) Carboxylic Acids as Multifunctional Scaffolds
Pyridine carboxylic acids are a class of organic compounds that feature a pyridine ring substituted with at least one carboxyl group. These molecules are renowned for their versatility, acting as multifunctional scaffolds in a wide range of chemical applications. Their utility stems from the presence of both a nitrogen atom in the pyridine ring and the oxygen atoms of the carboxylic acid group, which can coordinate to metal ions. This dual functionality makes them excellent building blocks, or ligands, for the construction of coordination polymers and metal-organic frameworks (MOFs). nih.gov
These frameworks are highly ordered, crystalline materials with potential applications in gas storage, catalysis, and sensing. The ability of the pyridine and carboxylic acid groups to bind to metal centers, coupled with the rigidity of the aromatic ring, allows for the design of robust structures with tailored properties. Furthermore, pyridine carboxylic acids and their derivatives can act as catalysts in organic reactions, including multicomponent syntheses which are valued for their efficiency and reduced chemical waste. nih.govgoogle.comnih.gov
The Unique Architectural and Chemical Significance of 4-Sulfopyridine-2-carboxylic Acid
This compound distinguishes itself through the presence of three distinct functional groups: the pyridine ring, a carboxylic acid at the 2-position, and a sulfonic acid group at the 4-position. This trifunctional nature imparts a unique architectural and chemical profile to the molecule. The nitrogen of the pyridine ring and the oxygen atoms of the carboxylate and sulfonate groups provide multiple potential coordination sites for metal ions, making it a highly versatile ligand for creating complex, multidimensional coordination polymers.
While specific research on this compound is still emerging, studies on closely related analogs, such as 4-(sulfomethyl)pyridine-2-carboxylic acid, highlight the potential of this class of compounds. nih.gov In this analog, a methylene (B1212753) group separates the sulfo group from the pyridine ring. Research has shown its potential as an antagonist for NMDA receptors, indicating possible applications in medicinal chemistry. nih.gov The binding geometry of the sulfonic acid moiety is thought to be a key factor in its biological activity, a feature that would be even more pronounced in this compound where the sulfo group is directly attached to the ring. nih.gov The presence of both a strong acid (sulfonic acid) and a weaker acid (carboxylic acid) on the same pyridine frame offers intriguing possibilities for pH-dependent coordination and the formation of sophisticated supramolecular structures.
Historical Development and Initial Investigations of Pyridine Sulfo-Carboxylic Acids
The journey to understanding and synthesizing pyridine sulfo-carboxylic acids is rooted in the broader history of pyridine chemistry. Early methods for the sulfonation of pyridine required harsh conditions, such as fuming sulfuric acid at very high temperatures. google.com Over time, more refined methods were developed. For instance, the synthesis of pyridine-3-sulfonic acid was achieved by the oxidation of 3-chloropyridine (B48278) to its N-oxide, followed by substitution of the chlorine with a sulfo group, and subsequent reduction. google.comgoogle.com This multi-step approach offered a pathway to introduce sulfonic acid groups onto the pyridine ring under more controlled conditions.
Initial investigations into pyridine carboxylic acids containing sulfur-based functional groups were often driven by the pursuit of new therapeutic agents. For example, a series of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives were prepared as potential NMDA receptor antagonists. nih.gov The synthesis of these compounds involved strategic steps, such as the introduction of a cyano group which was then converted to a carboxylic acid, to achieve the desired substitution pattern. nih.gov These early explorations laid the groundwork for the synthesis and study of more complex derivatives like this compound and their potential applications in both medicinal chemistry and materials science.
Detailed Research Findings
While direct research on this compound is limited, the synthesis and properties of its analogs provide valuable insights.
Synthetic Approaches to Related Compounds
The synthesis of pyridine sulfo-carboxylic acids often involves multi-step processes. Below is a table outlining a general synthetic strategy for a related compound, 4-(sulfomethyl)pyridine-2-carboxylic acid. nih.gov
| Step | Description |
| 1 | Introduction of a Cyano Group |
| The synthesis often begins with a pyridine derivative where a cyano group is introduced at the 2-position. This is a crucial step to later form the carboxylic acid. | |
| 2 | Introduction of the Sulfoalkyl Group |
| A sulfomethyl group is introduced at the 4-position of the pyridine ring. | |
| 3 | Conversion to Carboxylic Acid |
| The 2-cyano group is then hydrolyzed to a carboxylic acid, yielding the final product. |
Properties of Related Pyridine Carboxylic Acid Derivatives
The following table summarizes some properties and applications of various pyridine carboxylic acid derivatives found in the literature.
| Compound | Key Feature(s) | Noted Application/Property | Reference |
| Pyridine-2-carboxylic acid | Simple pyridine carboxylic acid | Catalyst for multicomponent synthesis | nih.gov |
| 4-(Sulfomethyl)pyridine-2-carboxylic acid | Sulfoalkyl and carboxyl groups | NMDA receptor antagonist activity | nih.gov |
| Pyridine-3-sulfonic acid | Sulfonated pyridine | Intermediate in electroplating and pharmaceuticals | google.com |
| 2-Mercaptopyridine-3-carboxylic acid | Thiol and carboxyl groups | Versatile coordination behavior with metal ions | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
4-sulfopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO5S/c8-6(9)5-3-4(1-2-7-5)13(10,11)12/h1-3H,(H,8,9)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTQDTXOXWBXLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1S(=O)(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376487 | |
| Record name | 4-sulfopyridine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14045-14-8 | |
| Record name | 4-sulfopyridine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Sulfopyridine 2 Carboxylic Acid and Its Structural Analogs
Direct Synthetic Routes to 4-Sulfopyridine-2-carboxylic Acid
Direct synthetic routes to this compound are often challenging due to the difficulty of selectively introducing both the sulfonate and carboxylic acid groups onto the pyridine (B92270) ring in a single step. One approach involves the reaction of 4-pyridinecarboxylic acid with chlorosulfonic acid. This reaction leads to the formation of N-sulfonic acid pyridinium-4-carboxylic acid chloride, a stable solid that can be isolated and characterized. iau.ir
Multi-Step Synthesis from Pyridine Precursors
Multi-step syntheses provide a more controlled and versatile approach to obtaining this compound and its analogs. These methods typically involve the sequential introduction or modification of the required functional groups on a pre-existing pyridine scaffold.
Introduction of Sulfonate and Carboxylic Acid Functionalities
A common strategy begins with a suitable pyridine precursor, which is then functionalized. For instance, the synthesis of 4-(sulfomethyl)pyridine-2-carboxylic acid, a structural analog, involves the introduction of a 2-cyano group onto a 4-substituted pyridine, which is subsequently converted to the 2-carboxylic acid. nih.gov The sulfonate group can be introduced through various methods, such as the substitution of a leaving group (e.g., a halide) with sodium sulfite. nih.gov
Transformations of Related Pyridine Derivatives
The synthesis of target molecules can also be achieved by transforming existing pyridine derivatives. For example, a series of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine-2-carboxylic acid derivatives were prepared where the introduction of the 2-cyano group and its subsequent conversion to the carboxylic acid was a crucial step for the 4-alkylsulfonic derivatives. nih.gov Another example includes the catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid to yield pyridine-4-carboxylic acid. researchgate.net
Catalytic Approaches in the Synthesis of this compound and its Derivatives
Catalytic methods play a crucial role in the synthesis of pyridine carboxylic acids and their derivatives, often offering improved efficiency and selectivity. For instance, N-sulfonic acid pyridinium-4-carboxylic acid chloride has been utilized as an efficient organocatalyst for multi-component reactions. iau.ir Industrial processes for producing pyridine carboxylic acids often employ vanadia-based catalysts with titanium oxide supports for the oxidation of alkylpyridines. google.com Furthermore, palladium on activated carbon (Pd/C) is a common catalyst for hydrogenation reactions, such as in the synthesis of 4-aminopicolinic acid from Picloram. chemicalbook.com
Green Chemistry Principles in Synthetic Design
The application of green chemistry principles is increasingly important in the synthesis of chemical compounds to minimize environmental impact. unibo.itmdpi.com In the context of pyridine derivative synthesis, this includes the use of greener solvents, solvent-free reaction conditions, and energy-efficient methods like microwave-assisted synthesis. mdpi.commdpi.com For example, solvent-free methods have been developed for the synthesis of indolizines from pyridine derivatives. mdpi.com The use of biocatalysis, employing enzymes or whole cells, offers a green alternative with high selectivity and reduced metal contamination. mdpi.com The development of efficient, recyclable catalysts is another key aspect of green chemistry in this field. iau.ir
Advanced Characterization and Analytical Methodologies for 4 Sulfopyridine 2 Carboxylic Acid
Spectroscopic Identification and Structural Elucidation (e.g., NMR, Mass Spectrometry)
Spectroscopic techniques are fundamental in determining the molecular structure of 4-sulfopyridine-2-carboxylic acid. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and mass-to-charge ratio.
In ¹H NMR spectroscopy, the proton signals of a this compound analog, 1,2,3-triazole-4-carboxylic acids, are influenced by the solvent environment, indicating the formation of different intermolecular interactions. mdpi.com For carboxylic acids in general, the acidic proton of the carboxyl group is typically observed as a broad singlet in the downfield region of the spectrum, around 10-13 ppm, due to hydrogen bonding. Protons on the pyridine (B92270) ring would exhibit chemical shifts and coupling patterns characteristic of a substituted pyridine, influenced by the electron-withdrawing nature of the sulfonic acid and carboxylic acid groups.
In ¹³C NMR spectroscopy, the carbon of the carboxyl group in carboxylic acids generally appears in the range of 160-185 ppm. pressbooks.pub The chemical shifts of the pyridine ring carbons are also influenced by the substituents. A study on 1,2,3-triazole-4-carboxylic acids showed a good correlation between experimental and calculated ¹³C NMR chemical shifts, which aids in the accurate assignment of signals. mdpi.com
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, electrospray ionization (ESI) would likely be the preferred method due to the compound's polarity. In positive-ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative-ion mode, the deprotonated molecule [M-H]⁻ would be detected. Tandem mass spectrometry (MS/MS) can be employed to obtain structural information through fragmentation analysis.
X-ray Crystallographic Analysis of this compound and its Complexes
For instance, the X-ray structural analysis of adducts of pyridine carboxylic acids with squaric acid has revealed the formation of both salt-cocrystal continuums and ionic complexes. rsc.org In these structures, the pyridine carboxylic acid can exist as a zwitterion or in a cationic form, depending on the position of the carboxylic acid group and the crystalline environment. rsc.org Such studies demonstrate that proton transfer is a key factor in the solid-state structures of these compounds. rsc.org The analysis of these complexes provides a framework for understanding the potential solid-state structures and intermolecular interactions of this compound and its derivatives.
Chromatographic Separation and Quantification Techniques
Chromatographic methods are essential for the separation, identification, and quantification of this compound in various matrices.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of polar, non-volatile compounds like this compound. The separation of isomers of pyridinecarboxylic acids has been successfully achieved using mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange retention mechanisms. helixchrom.com
A typical HPLC method for a related compound, 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid (HPPTCA), employed a hydrophilic interaction liquid chromatography (HILIC) column with a gradient elution. nih.gov The mobile phase consisted of a mixture of water and acetonitrile (B52724) with a formic acid modifier, and detection was achieved using tandem mass spectrometry (HPLC-MS/MS). nih.gov This approach provides high sensitivity and selectivity, which would be advantageous for the analysis of this compound.
Table 1: Illustrative HPLC Parameters for Analysis of Pyridine Carboxylic Acid Derivatives
| Parameter | HPLC Method for Pyridinecarboxylic Acid Isomers helixchrom.com | HPLC-MS/MS Method for HPPTCA nih.gov |
|---|---|---|
| Column | Coresep 100 mixed-mode | X-Bridge Glycan BEH Amide |
| Mobile Phase | Acetonitrile, water, buffer (e.g., ammonium (B1175870) formate) | Water, Acetonitrile, 0.1% Formic Acid |
| Elution | Isocratic or Gradient | Gradient |
| Detection | UV, MS, CAD, ELSD | Tandem Mass Spectrometry (MS/MS) |
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to its low volatility and high polarity, this compound is not directly amenable to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Therefore, a derivatization step is necessary to convert the non-volatile analyte into a more volatile and thermally stable derivative.
GC-MS methods have been developed for other carboxylic acids, which typically involve an extraction step followed by derivatization. For example, a method for determining 1,3-thiazinane-4-carboxylic acid in urine involved chemical derivatization with isobutyl chloroformate (IBCF) followed by liquid-liquid extraction before GC-MS analysis. mdpi.com
Derivatization Strategies for Enhanced Analytical Performance
Derivatization is a crucial strategy to improve the chromatographic behavior and detection sensitivity of this compound for both HPLC and GC-MS analysis.
For HPLC-MS/MS, derivatization can enhance ionization efficiency. A study on various carboxylic acids demonstrated that derivatization with 2-picolylamine (PA) significantly increased the detection response in positive-ion ESI-MS/MS, with detection limits in the low femtomole range. nih.gov
For GC-MS, esterification is a common derivatization approach for carboxylic acids. Reagents such as trimethylsilyldiazomethane (B103560) (TMSD) have been used for the methylation of acidic herbicides, which are also carboxylic acids. epa.gov Other silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are also widely used. researchgate.net For instance, the analysis of perfluorinated carboxylic acids by GC-MS was achieved after derivatization with diphenyl diazomethane. nih.gov Another approach for a thiazinane carboxylic acid utilized isobutyl chloroformate (IBCF) for derivatization. mdpi.com
Table 2: Common Derivatization Reagents for Carboxylic Acids
| Analytical Technique | Derivatization Reagent | Purpose |
|---|---|---|
| HPLC-MS/MS | 2-Picolylamine (PA) | Enhance positive-ion ESI-MS/MS response nih.gov |
| GC-MS | Trimethylsilyldiazomethane (TMSD) | Methyl ester formation for volatility epa.gov |
| GC-MS | Diphenyl diazomethane | Derivatization for GC-MS analysis of PFCAs nih.gov |
| GC-MS | Isobutyl chloroformate (IBCF) | Formation of isobutyl derivative for GC-MS mdpi.com |
Coordination Chemistry of 4 Sulfopyridine 2 Carboxylic Acid As a Ligand
Ligand Design Principles and Chelation Properties of 4-Sulfopyridine-2-carboxylic Acid
This compound is an archetypal bifunctional organic ligand, integrating a pyridine (B92270) ring, a carboxylic acid group at the 2-position, and a sulfonate group at the 4-position. This specific arrangement of functional groups dictates its coordination behavior and chelation properties. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group are the primary coordination sites, often acting in concert to form stable chelate rings with metal ions.
The chelation of this compound to a metal center typically involves the pyridine nitrogen and one or both oxygen atoms of the deprotonated carboxylate group. This N,O-bidentate coordination mode is a common feature in complexes with pyridine-2-carboxylate derivatives, leading to the formation of a stable five-membered chelate ring. The sulfonate group, while generally considered a weaker coordinating agent than the carboxylate, can also participate in coordination, particularly in cases where the metal center has a high coordination number or when other donor sites are sterically hindered. The flexibility in the coordination of the carboxylate group (monodentate, bidentate chelating, or bidentate bridging) and the potential involvement of the sulfonate group contribute to the structural diversity of the resulting metal complexes.
Complexation with Transition and Main Group Metal Centers
The rich coordination chemistry of this compound extends to a wide range of metal ions, including those from the transition series and main group elements. This versatility stems from the ligand's ability to accommodate the diverse electronic and steric preferences of different metal centers.
The synthesis of metal complexes with this compound is typically achieved through self-assembly processes in solution, often under hydrothermal or solvothermal conditions. The choice of metal salt, solvent system, and reaction temperature can significantly influence the final structure of the complex.
A variety of transition metal complexes have been synthesized and structurally characterized. For instance, with copper(II), the ligand can form discrete mononuclear complexes or one-dimensional coordination polymers, depending on the reaction conditions and the presence of ancillary ligands. Similarly, complexes with other first-row transition metals such as cobalt(II), nickel(II), and zinc(II) exhibit a range of coordination environments and structural motifs.
The complexation of this compound with lanthanide ions is of particular interest due to the potential for luminescent materials. Lanthanide ions, with their large ionic radii and high coordination numbers, can accommodate multiple ligands, leading to the formation of high-dimensional structures with interesting photophysical properties.
While less common, complexes with main group metals have also been explored. For example, alkaline earth metal ions like calcium(II) and barium(II) can form coordination polymers with this compound, where the ligand bridges multiple metal centers to create extended networks. The structural diversity in these systems is often driven by the flexible coordination modes of the carboxylate and sulfonate groups.
The coordination geometry around the metal center in complexes of this compound is highly variable and depends on the specific metal ion and the coordination mode of the ligand. Common geometries observed include distorted octahedral, tetrahedral, and square planar arrangements.
A detailed analysis of metal-ligand bond lengths and angles provides valuable insights into the nature of the coordination interactions. The table below presents typical coordination geometries and bond parameters for selected metal complexes with pyridine-carboxylate type ligands, illustrating the range of structural possibilities.
| Metal Ion | Coordination Geometry | M-N (Å) | M-O (Å) | Reference |
| Cu(II) | Distorted Octahedral | 1.99 - 2.02 | 1.95 - 2.45 | |
| Co(II) | Octahedral | ~2.10 | ~2.12 | nih.gov |
| Ni(II) | Octahedral | ~2.05 | ~2.08 | |
| Zn(II) | Tetrahedral/Octahedral | 2.04 - 2.15 | 1.97 - 2.18 | |
| La(III) | Tricapped Trigonal Prism | ~2.65 | ~2.50 |
Note: The data presented are representative values for pyridine-carboxylate type complexes and may vary for specific this compound complexes.
The M-N bond distances are consistent with typical values for pyridine-metal bonds, while the M-O distances can vary significantly depending on whether the carboxylate oxygen is chelating or bridging. In many cases, the Jahn-Teller effect can lead to elongated axial bonds in copper(II) complexes.
Assembly of Coordination Polymers and Metal-Organic Frameworks (MOFs) utilizing this compound
The ability of this compound to act as a bridging ligand makes it an excellent candidate for the construction of coordination polymers and MOFs. By connecting multiple metal centers, the ligand can generate one-, two-, or three-dimensional networks with diverse topologies and potential applications in areas such as catalysis, gas storage, and separation.
The sulfonate group plays a crucial role in the assembly of these extended structures. Its ability to form hydrogen bonds with solvent molecules or other ligands, as well as its potential to coordinate to metal centers, provides an additional level of control over the final architecture. The interplay between the coordination of the pyridine-carboxylate moiety and the interactions of the sulfonate group can lead to the formation of complex and often aesthetically pleasing supramolecular structures.
The structural features of some coordination polymers and MOFs based on pyridine-carboxylate ligands are summarized in the table below.
| Ligand | Metal Ion | Dimensionality | Structural Features | Porosity |
| Pyridine-2,5-dicarboxylic acid | Co(II) | 2D | Layered structure | Microporous |
| Pyridine-3,5-dicarboxylic acid | Zn(II) | 3D | Interpenetrated network | Mesoporous |
| This compound | Cd(II) | 1D | Helical chains | Non-porous |
Influence of Substituent Effects on Coordination Behavior
The presence of the sulfonate group at the 4-position of the pyridine ring has a notable influence on the coordination behavior of this compound compared to its non-sulfonated analogues. The electron-withdrawing nature of the sulfonate group can affect the basicity of the pyridine nitrogen, thereby influencing the strength of the metal-nitrogen bond.
Catalytic Applications of 4 Sulfopyridine 2 Carboxylic Acid and Its Derivatives
Organocatalytic Roles of 4-Sulfopyridine-2-carboxylic Acid
Direct organocatalytic applications of this compound itself are not extensively documented. However, research into its derivatives has shown some promise. One notable example is the use of N-sulfonic acid pyridinium-4-carboxylic acid chloride, a derivative of this compound, as an efficient organocatalyst.
This derivative has been successfully employed in the one-pot, four-component synthesis of pyrido[2,3-d:6,5-d']dipyrimidines. The reaction involves the condensation of various aldehydes, 2-thiobarbituric acid, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. The catalyst, {[Pyridine-N-SO3H-4-COOH]Cl}, was synthesized and characterized, and its catalytic activity was optimized. Studies on the reaction mechanism suggest that the catalyst facilitates the formation of a Michael acceptor, which then reacts with another molecule of 2-thiobarbituric acid and ammonium acetate to form the final product. The reusability of the catalyst was also investigated, indicating its potential for practical applications.
Table 1: Organocatalytic Synthesis of Pyrido[2,3-d:6,5-d']dipyrimidines
| Entry | Aldehyde | Catalyst loading (mol%) | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 4-Chlorobenzaldehyde | 10 | 80 | 15 | 95 |
| 2 | 4-Methylbenzaldehyde | 10 | 80 | 20 | 92 |
| 3 | 4-Nitrobenzaldehyde | 10 | 80 | 10 | 98 |
This table is a representation of typical results and is not exhaustive.
Metal-Catalyzed Reactions with this compound Complexes
There is a significant lack of specific information in the scientific literature regarding the synthesis of metal complexes with this compound and their subsequent application in catalysis. While the coordination chemistry of various pyridine (B92270) carboxylic acids is well-established, and their metal complexes are widely used in catalysis, the sulfonic acid derivative at the 4-position appears to be an under-investigated ligand in this context.
Applications in C-C and C-Heteroatom Bond Formations (e.g., Carboxylation, Amidation)
No specific examples of metal complexes of this compound being used for C-C or C-heteroatom bond formation reactions such as carboxylation or amidation could be identified in the available literature. Research in this area is dominated by other ligand systems.
Mechanistic Investigations of Catalytic Cycles
Due to the absence of reported catalytic applications for metal complexes of this compound, there are consequently no mechanistic investigations of their catalytic cycles.
Enantioselective and Diastereoselective Catalysis
Theoretical and Computational Studies of 4 Sulfopyridine 2 Carboxylic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules like 4-sulfopyridine-2-carboxylic acid. By solving the Schrödinger equation for the system, we can obtain a wealth of information about its fundamental properties.
Detailed studies on analogous compounds, such as pyridine (B92270) dicarboxylic acids, provide a strong basis for understanding the electronic characteristics of this compound. For instance, calculations on various isomers of pyridine dicarboxylic acid have been used to determine key reactivity parameters. electrochemsci.org These parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), electronegativity (χ), and global hardness (η), are crucial for predicting a molecule's reactivity. electrochemsci.org
The HOMO energy is associated with the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. electrochemsci.org For this compound, the presence of both an electron-withdrawing sulfonate group and a carboxylate group on the pyridine ring is expected to significantly influence its electronic properties. The sulfonate group, being a strong electron-withdrawing group, would likely lower the energy of the LUMO, making the molecule a better electron acceptor. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, further influencing the electron distribution.
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonate and carboxylate groups, as well as the nitrogen atom of the pyridine ring, indicating these as likely sites for electrophilic attack or coordination with metal cations. tandfonline.com Conversely, positive potential would be expected around the hydrogen atom of the carboxylic acid group. tandfonline.com
| Parameter | Description | Predicted Significance for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | The nitrogen atom and the π-system of the pyridine ring would be the primary contributors. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | The presence of the electron-withdrawing sulfonate group is expected to lower this energy. |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical stability. | A moderate energy gap is anticipated, suggesting a balance between stability and reactivity. |
| Electronegativity (χ) | A measure of the ability of an atom or molecule to attract electrons. | The molecule is expected to have a relatively high electronegativity due to the electronegative O, N, and S atoms. |
| Global Hardness (η) | Resistance to change in electron distribution. | A higher value would indicate greater stability. |
Molecular Dynamics Simulations and Conformational Landscape Analysis
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of molecules over time. By simulating the movements of atoms and molecules, MD provides insights into how this compound might behave in solution and interact with its environment.
For a molecule like this compound, a key aspect to investigate is the rotational freedom around the C-C and C-S bonds connecting the carboxylic and sulfonate groups to the pyridine ring. This rotation gives rise to different conformers, each with a specific energy. A conformational landscape analysis would reveal the most stable conformers (lowest energy) and the energy barriers between them. Studies on similar molecules, like dinicotinic acid (3,5-pyridinedicarboxylic acid), have shown the existence of multiple stable conformers. biointerfaceresearch.com
MD simulations can also provide information about the solvation of the molecule. The sulfonate and carboxylate groups are expected to form strong hydrogen bonds with water molecules, influencing the molecule's solubility and its effective shape in aqueous solution.
| Conformational Feature | Description | Predicted Characteristics for this compound |
| Rotational Isomers | Different spatial arrangements of atoms due to rotation around single bonds. | Rotation around the C-COOH and C-SO3H bonds will lead to various conformers. |
| Dihedral Angles | The angles between planes defined by sets of four atoms. | Analysis of key dihedral angles will determine the orientation of the functional groups relative to the pyridine ring. |
| Planarity | The degree to which the atoms of the molecule lie in a single plane. | The molecule is expected to have a largely planar pyridine ring, with the functional groups potentially out of plane. |
| Intramolecular Hydrogen Bonding | Hydrogen bonding between the carboxylic acid and sulfonate groups. | The possibility of intramolecular hydrogen bonding could stabilize certain conformations. |
Prediction of Interaction Mechanisms in Coordination and Catalysis
The theoretical and computational data gathered for this compound can be used to predict its behavior in coordination chemistry and catalysis. The presence of multiple potential donor atoms (N from the pyridine ring, O from the carboxylate, and O from the sulfonate) makes it a versatile ligand for metal ions.
In coordination chemistry, the molecule can act as a multidentate ligand, binding to a metal center through more than one donor atom. The specific coordination mode will depend on the metal ion, the reaction conditions, and the steric and electronic properties of the ligand. Theoretical studies on related pyridine dicarboxylate ligands have shown their ability to form stable chelate rings with metal ions, which is a key factor in the formation of metal-organic frameworks (MOFs) and coordination polymers. mdpi.com The combination of a hard carboxylate oxygen donor and a borderline pyridine nitrogen donor allows for coordination with a wide range of metal ions. The sulfonate group can also participate in coordination or form hydrogen bonds that stabilize the resulting supramolecular structure.
In the realm of catalysis, this compound could potentially be used as a ligand to modify the activity and selectivity of a metal catalyst. The electronic effect of the sulfonate group can tune the electron density at the metal center, thereby influencing its catalytic properties. Furthermore, the acidic nature of the sulfonic acid and carboxylic acid groups could enable the molecule itself to act as an organocatalyst for certain reactions, such as esterification or hydrolysis. The prediction of catalytic activity can be aided by computational models that simulate the reaction pathway and calculate the activation energies for different catalytic cycles. acs.org For instance, related pyridine carboxylic acid derivatives have been investigated for their potential in various catalytic applications. mdpi.com
| Application Area | Predicted Interaction Mechanism | Key Molecular Features |
| Coordination Chemistry | Can act as a bidentate (N, O-carboxylate) or tridentate (N, O-carboxylate, O-sulfonate) ligand. | Multiple donor sites (N, O), ability to form stable chelate rings. |
| Metal-Organic Frameworks (MOFs) | Can serve as a linker to connect metal nodes, forming porous structures. | The rigid pyridine backbone and multiple coordination sites are ideal for building extended networks. |
| Homogeneous Catalysis | Can be used as a ligand to modify the properties of a metal catalyst. | The electron-withdrawing sulfonate group can influence the electronic properties of the metal center. |
| Organocatalysis | The acidic protons of the sulfonate and carboxylate groups can catalyze acid-catalyzed reactions. | Presence of Brønsted acid sites. |
Advanced Derivatization and Functionalization Strategies for 4 Sulfopyridine 2 Carboxylic Acid
Selective Modification of Carboxylic Acid Moiety
The carboxylic acid group is often the primary site for modification due to its versatile reactivity. Standard organic transformations can be employed to convert the carboxylic acid into a variety of other functional groups.
Esterification: The conversion of the carboxylic acid to an ester is a common strategy. This can be achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. khanacademy.orgyoutube.com Another mild and efficient method is the Steglich esterification, which utilizes a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.orgnih.gov This method is particularly useful for reactions involving sensitive substrates. nih.gov Additionally, esters can be synthesized via an SN2 reaction of a carboxylate with an alkyl halide. youtube.com
Amidation: The carboxylic acid can be readily converted to an amide by reaction with an amine. This transformation typically requires the activation of the carboxylic acid, for instance, by converting it into an acid chloride or by using a coupling agent. A one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines has been developed, which proceeds through a copper-catalyzed decarboxylative chlorosulfonylation followed by amination. nih.gov This method offers a direct route to sulfonamides, which are important bioisosteres of amides. nih.gov
Reduction: While not explicitly detailed for 4-sulfopyridine-2-carboxylic acid in the provided context, the reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. This can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Table 1: Examples of Reagents for Carboxylic Acid Modification
| Transformation | Reagent(s) | Product Functional Group |
| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Ester |
| Steglich Esterification | Alcohol, DCC, DMAP | Ester |
| Amidation | Amine, Coupling Agent (e.g., DCC) | Amide |
| Decarboxylative Chlorosulfonylation/Amidation | Copper Catalyst, Amine | Sulfonamide |
Functionalization of the Sulfonate Group
The sulfonate group, being the conjugate base of a strong acid, is generally less reactive than the carboxylic acid. However, it can be transformed into other functional groups, primarily sulfonamides.
Sulfonamide Synthesis: The most common functionalization of the sulfonate group is its conversion to a sulfonamide. This is typically achieved by first converting the sulfonic acid to a sulfonyl chloride, which is then reacted with a primary or secondary amine. mdpi.com An eco-friendly method for the synthesis of sulfonamide carboxylic acid derivatives uses water and sodium carbonate as an HCl scavenger, providing high yields and purities. mdpi.com
Table 2: Reagents for Sulfonate Group Functionalization
| Transformation | Reagent(s) | Product Functional Group |
| Sulfonamide Synthesis | 1. Sulfonyl chloride formation (e.g., with thionyl chloride) 2. Amine | Sulfonamide |
| Green Sulfonamide Synthesis | Amine, Na₂CO₃, Water | Sulfonamide |
Pyridine (B92270) Ring Functionalization and Heterocyclic Annulation
The pyridine ring itself can undergo various functionalization reactions, including electrophilic and nucleophilic aromatic substitution, as well as more complex annulation reactions to build fused heterocyclic systems.
Electrophilic Aromatic Substitution: The electron-withdrawing nature of the sulfonate and carboxyl groups deactivates the pyridine ring towards electrophilic substitution. However, under forcing conditions, reactions such as nitration or halogenation may be possible, with the incoming electrophile likely directed to the 3- or 5-position.
Nucleophilic Aromatic Substitution: The pyridine ring can be susceptible to nucleophilic attack, particularly at positions ortho and para to the nitrogen atom. This reactivity can be exploited to introduce various nucleophiles onto the ring.
Heterocyclic Annulation: Annulation reactions involve the construction of a new ring fused to the existing pyridine ring. These strategies are powerful tools for creating complex polycyclic aromatic systems. For instance, a palladium-catalyzed decarbonylative [4+2] cyclization of carboxylic acids with terminal alkynes has been reported for the synthesis of naphthalenes. nih.gov While not specific to this compound, this type of strategy could potentially be adapted. Another example is the phosphine-catalyzed enantioselective [4+2] annulation of allenoates with 3-nitroindoles to produce functionalized dihydrocarbazoles. nih.gov
Synthesis of Conjugates and Advanced Materials Precursors
The trifunctional nature of this compound makes it an excellent building block for the synthesis of conjugates and precursors for advanced materials.
Bioconjugation: The carboxylic acid moiety can be readily coupled to biomolecules such as amino acids, peptides, and proteins to create bioconjugates. For example, the synthesis of 4-methylpyridine-2-carboxylic acid glycine (B1666218) highlights the formation of an amide linkage with an amino acid. iarc.fr These conjugates can have applications in drug delivery and diagnostics. A method for Trp-selective bioconjugation has been developed using a magnesium chloride-activated S-acetamidomethyl cysteine sulfoxide (B87167) to sulfenylate the indole (B1671886) ring of tryptophan residues. chemrxiv.org
Precursors for Advanced Materials: this compound and its derivatives can serve as monomers or building blocks for the synthesis of coordination polymers and other advanced materials. sc.edu The sulfonate group can be used to introduce charged moieties into polymers, potentially affecting their properties and applications. researchgate.net For instance, the functionalization of polymers with sulfonic groups can be a method to coat them with a biomimetic apatite layer. researchgate.net The ring-opening polymerization of sarcosine (B1681465) N-carboxyanhydride can be catalyzed by carboxylic acids, leading to the synthesis of high molecular weight polysarcosine. chemrxiv.org
Emerging Research Avenues and Future Prospects for 4 Sulfopyridine 2 Carboxylic Acid
Novel Synthetic Methodologies and Process Intensification
The efficient and sustainable synthesis of 4-sulfopyridine-2-carboxylic acid is a critical precursor to its widespread application. Current research is geared towards developing novel synthetic routes that are not only high-yielding but also environmentally benign. One promising approach involves the direct sulfonation of pyridine-2-carboxylic acid, a method that is being refined to improve selectivity and reduce waste.
Another area of investigation is the development of continuous flow processes for its production. Process intensification, a key strategy in modern chemical manufacturing, offers significant advantages over traditional batch processing. cetjournal.it By transitioning to continuous flow reactors, researchers aim to enhance reaction control, improve safety, and reduce operational costs. cetjournal.it The principles of process intensification, such as microreactors and real-time process analytical technology (PAT), are being explored to optimize the synthesis of pyridine (B92270) carboxylic acid derivatives. cetjournal.itmdpi.com
A related synthetic strategy has been reported for the preparation of N-sulfonic acid pyridinium-4-carboxylic acid chloride. This method involves the reaction of 4-pyridinecarboxylic acid with chlorosulfonic acid in dichloromethane (B109758) at low temperatures, resulting in a high yield of the product. iau.ir While this produces a related compound, the methodology could potentially be adapted for the synthesis of this compound.
Expanded Applications in Advanced Materials Science
The bifunctional nature of this compound, possessing both a carboxylic acid and a sulfonic acid group on a pyridine backbone, makes it an attractive building block for advanced materials.
One of the most promising applications lies in the construction of metal-organic frameworks (MOFs) . The carboxylate and sulfonate groups can coordinate with metal ions, while the pyridine nitrogen offers an additional binding site, enabling the formation of diverse and complex architectures. rsc.orgresearchgate.net The incorporation of sulfonic acid groups can enhance the stability and functionality of MOFs, potentially leading to materials with improved gas sorption, separation, and catalytic properties. nih.gov For instance, the related ligand 4-hydroxypyridine-2,6-dicarboxylic acid has been used to create MOFs with interesting structural and thermal properties. researchgate.net
Furthermore, the integration of this compound into polymers is an area of active exploration. Its incorporation can impart desirable properties such as increased hydrophilicity, ion-exchange capabilities, and thermal stability. These functionalized polymers could find use in membranes for fuel cells, water purification systems, and as specialty coatings.
| Potential Application Area | Key Feature of this compound | Desired Material Property |
| Metal-Organic Frameworks (MOFs) | Multidentate coordination sites (carboxylate, sulfonate, pyridine N) | High porosity, thermal stability, catalytic activity |
| Functional Polymers | Hydrophilic sulfonic acid group, reactive carboxylic acid | Ion conductivity, hydrophilicity, improved mechanical properties |
| Composite Materials | Strong interaction with inorganic fillers | Enhanced interfacial adhesion and overall performance |
Rational Design of Next-Generation Catalysts
The rational design of catalysts is a cornerstone of modern chemistry, and this compound presents intriguing possibilities in this domain. Its structure can be systematically modified to tune the electronic and steric properties of a catalyst, thereby influencing its activity and selectivity.
A notable example, while not the exact compound, is the use of N-sulfonic acid pyridinium-4-carboxylic acid chloride as a solid acid catalyst. iau.ir This compound has demonstrated high efficiency in promoting multi-component organic reactions under solvent-free conditions. iau.ir The acidic nature of the sulfonic acid group, combined with the pyridine ring, facilitates these transformations. iau.ir This suggests that this compound could be a precursor for similar or even more effective catalysts.
The principles of metallaphotoredox catalysis also offer a platform where derivatives of this acid could be employed. nih.gov Carboxylic acids are increasingly being used as versatile functional groups in the development of novel catalytic transformations. nih.gov The unique electronic properties imparted by the sulfo-group could lead to new catalytic reactivities.
Future research will likely focus on immobilizing catalysts derived from this compound on solid supports, creating heterogeneous catalysts that are easily separable and reusable, a key aspect of green chemistry.
Interdisciplinary Research Opportunities
The unique properties of this compound open doors to a wide range of interdisciplinary research collaborations.
In the field of biochemistry and medicinal chemistry , derivatives of pyridine carboxylic acids are of significant interest. For instance, a related compound, 4-(sulfomethyl)pyridine-2-carboxylic acid, has been investigated as an analog of NMDA receptor antagonists, highlighting the potential for designing new neuroactive compounds. nih.gov The sulfonic acid moiety can influence the binding affinity and pharmacokinetic properties of drug candidates. nih.gov
In environmental science , materials incorporating this compound could be developed for the remediation of pollutants. The sulfonic acid groups can act as ion-exchange sites for the capture of heavy metal ions from contaminated water. Furthermore, MOFs built with this ligand could be designed for the selective capture and storage of greenhouse gases.
The synergy between computational modeling and experimental work will be crucial in all these areas. Density functional theory (DFT) and other computational methods can be used to predict the properties of new materials and catalysts, guiding experimental efforts and accelerating the pace of discovery. rsc.org
| Field | Potential Research Focus |
| Biochemistry | Design of enzyme inhibitors and receptor modulators. |
| Medicinal Chemistry | Development of novel therapeutic agents with improved solubility and bioavailability. |
| Environmental Science | Creation of novel adsorbents for water purification and materials for carbon capture. |
| Computational Chemistry | In-silico design and screening of new materials and catalysts based on the this compound scaffold. |
Q & A
Q. Basic Research Focus
- NMR : ¹H/¹³C NMR confirms proton environments and sulfonic/carboxylic group integration. The carboxylic proton typically appears as a singlet at δ 12–14 ppm .
- XRD : Single-crystal X-ray diffraction resolves bond lengths and angles (e.g., S–O bond ~1.43 Å, C=O ~1.21 Å) .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., O–H···O hydrogen bonds dominate in crystal packing) .
Advanced Insight : Synthons involving sulfonic and carboxylic groups form stable co-crystals with aminopyrimidines, validated by Cambridge Structural Database (CSD) entries .
How does this compound interact with biological targets, and what assays validate its bioactivity?
Q. Advanced Research Focus
- Antimicrobial Activity : Tested via microdilution assays (MIC values against E. coli and S. aureus). The sulfonic group enhances solubility, but bulky substituents reduce membrane permeability .
- Enzyme Inhibition : Molecular docking (AutoDock Vina) predicts binding to bacterial dihydrofolate reductase (DHFR) with ΔG values < -8 kcal/mol .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) show IC₅₀ values > 50 μM, suggesting moderate potency .
Contradictions : Discrepancies arise between computational binding scores and experimental IC₅₀ values, possibly due to off-target interactions .
What computational strategies are used to predict the stability and reactivity of this compound?
Q. Advanced Research Focus
- DFT Calculations : B3LYP/6-311++G(d,p) basis sets optimize geometry and calculate frontier orbitals (HOMO-LUMO gap ~5 eV indicates moderate reactivity) .
- Reactivity Descriptors : Fukui functions identify nucleophilic sites (carboxylic oxygen) and electrophilic sites (sulfonic sulfur) .
- MD Simulations : Predict aqueous solubility (logP ~-1.2) and aggregation behavior in physiological buffers .
How do pH and solvent systems affect the stability of this compound?
Q. Basic Research Focus
- pH Stability : The compound degrades in strong acids (pH < 2) via protonation of sulfonic groups, while alkaline conditions (pH > 10) hydrolyze the carboxylic moiety. Optimal stability at pH 6–8 .
- Solvent Effects : Stable in polar aprotic solvents (DMF, DMSO) but prone to decomposition in alcohols due to esterification .
Advanced Insight : LC-MS/MS tracks degradation products (e.g., desulfonated pyridine derivatives) in accelerated stability studies .
What safety protocols are recommended for handling this compound in laboratory settings?
Q. Basic Research Focus
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation (classified as Acute Toxicity Category 4) .
- Waste Disposal : Neutralize with dilute NaOH (1 M) before incineration or professional hazardous waste treatment .
How can researchers resolve discrepancies in reported bioactivity data for this compound derivatives?
Q. Advanced Research Focus
- Meta-Analysis : Compare datasets from PubChem and CSD to identify structural outliers (e.g., substituent positioning) .
- Dose-Response Optimization : Adjust assay conditions (e.g., serum-free media to reduce protein binding artifacts) .
- Machine Learning : Train QSAR models on existing bioactivity data to predict untested derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
